

Spectroscopic Properties of 1,3,4-Thiadiazole Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2H-1,3,2,4-Dithiadiazole

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A Note on Scope: This guide focuses on the spectroscopic properties of 1,3,4-thiadiazole derivatives, a widely studied class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4][5] Extensive literature is available for this class of compounds. Conversely, information regarding the spectroscopic properties of **2H-1,3,2,4-dithiadiazole** derivatives is not readily available in the surveyed scientific literature, suggesting they may be a less common or less extensively characterized class of compounds.

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 1,3,4-thiadiazole derivatives, intended for researchers, scientists, and professionals in drug development.

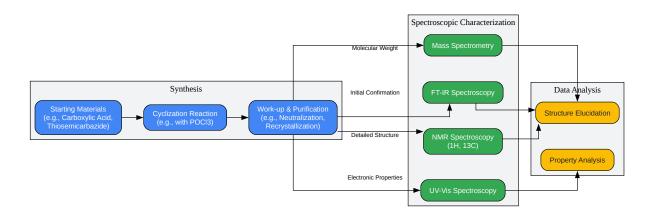
Introduction to 1,3,4-Thiadiazoles

1,3,4-thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.[4] This core structure is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[2][4][6][7] The spectroscopic characterization of these derivatives is crucial for structure elucidation, purity assessment, and understanding their electronic properties, which are often linked to their biological activity.

Experimental Workflow for Synthesis and Characterization



The general procedure for the synthesis and spectroscopic characterization of 1,3,4-thiadiazole derivatives is outlined below. This workflow represents a common experimental pathway described in the literature.[6][8][9][10]



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Figure 1: General experimental workflow for the synthesis and spectroscopic characterization of 1,3,4-thiadiazole derivatives.

Spectroscopic Data of 1,3,4-Thiadiazole Derivatives

The following sections summarize the key spectroscopic data for 1,3,4-thiadiazole derivatives, with representative data compiled into tables for ease of comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 1,3,4-thiadiazole derivatives, characteristic vibrational bands provide evidence



for the formation of the heterocyclic ring and the presence of various substituents.

Functional Group	Characteristic Absorption (cm ⁻¹)	Reference(s)
C=N (thiadiazole ring)	1572 - 1627	[3][11]
C-S-C (thiadiazole ring)	693 - 710	[3]
N-H (amine substituent)	3191 - 3218 (stretching)	[3]
C=O (amide substituent)	1656 - 1749	[2]
Aromatic C-H	3044 - 3078	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of 1,3,4-thiadiazole derivatives. The chemical shifts are influenced by the electronic environment of the nuclei, providing valuable information about the substitution pattern on the thiadiazole ring and any attached moieties.

¹H NMR Chemical Shifts (δ, ppm)

Proton Type	Chemical Shift Range (ppm)	Solvent	Reference(s)
Aromatic Protons	7.23 - 8.27	DMSO-d ₆	[3]
-NH ₂	7.06 - 7.18	Not specified	[4]
-NH (secondary amine)	8.40 - 11.28	DMSO-d₅	[3]
-CH₃	2.27 - 2.57	DMSO-d ₆	[3]
-OCH₃	~3.86	Not specified	[4]
N(CH ₃) ₂	~3.18	DMSO-d ₆	[4]

¹³C NMR Chemical Shifts (δ, ppm)



Carbon Type	Chemical Shift Range (ppm)	Solvent	Reference(s)
C2 (thiadiazole ring)	164 - 166	DMSO-d ₆	[4]
C5 (thiadiazole ring)	178 - 181	DMSO-d ₆	[4]
Aromatic Carbons	117 - 147	DMSO-d ₆	[3]
-CH₃	15.92 - 16.13	DMSO-d ₆	[3]
N(CH ₃) ₂	40.0 - 40.2	DMSO-d ₆	[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ _max) of 1,3,4-thiadiazole derivatives are typically observed in the UV region and can be influenced by the nature of the substituents and the solvent polarity.[12] For instance, a bathochromic shift (shift to longer wavelength) can be observed with increasing solvent polarity.[12]

Compound Type	λ_max (nm)	Solvent	Reference(s)
2,5-dimercapto-1,3,4-thiadiazole	~330	Ethanol	[13]
4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol	320 - 330	Various	[12]
1,3,4-thiadiazole- derived azo dyes	400 - 600	Not specified	[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,3,4-thiadiazole derivatives, which aids in confirming their structure. The fragmentation of the thiadiazole ring is a key feature in their mass spectra.[9][14]



Compound	Key Fragment (m/z)	Fragmentation Pathway	Reference(s)
5-amino-1,3,4- thiadiazole-2(3H)- thione	133 (M+)	Molecular Ion	[15]
2-amino-1,3,4- thiadiazole	101 (M+)	Molecular Ion	[16]
Substituted 1,3,4-thiadiazoles	Varies	Loss of substituents, cleavage of the thiadiazole ring	[9][14]

Experimental Protocols General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

A common method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[6][10]

- A mixture of the appropriate aromatic carboxylic acid (1 equivalent) and phosphorus oxychloride is stirred at room temperature.
- Thiosemicarbazide (1 equivalent) is added to the mixture.
- The reaction mixture is heated (e.g., at 80-90 °C) for a specified time (e.g., one hour).[6]
- After cooling, water is carefully added, and the mixture is refluxed for several hours.[6]
- The solution is then cooled and basified (e.g., with NaOH solution to pH 8) to precipitate the product.[6]
- The crude product is collected by filtration, dried, and purified, typically by recrystallization from a suitable solvent like ethanol.[14]

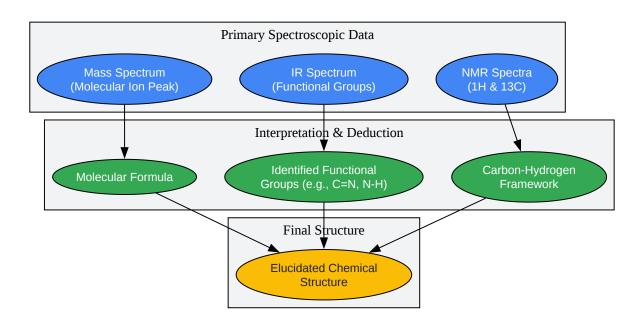
Spectroscopic Measurements



- FT-IR Spectra: Spectra are typically recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.[2]
- NMR Spectra: ¹H and ¹³C NMR spectra are commonly recorded on a 400 MHz or higher field spectrometer.[2][3] Deuterated solvents such as DMSO-d₆ or CDCl₃ are used, with tetramethylsilane (TMS) as the internal standard.[2]
- UV-Vis Spectra: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) at room temperature.[12]
- Mass Spectra: Mass spectra are often obtained using electrospray ionization (ESI) or electron ionization (EI) techniques.[14][15]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating different pieces of information to arrive at the correct chemical structure.



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Figure 2: Logical relationship diagram for structure elucidation using spectroscopic data.

Conclusion

The spectroscopic properties of 1,3,4-thiadiazole derivatives are well-characterized, providing a robust toolkit for their identification and structural analysis. The combination of IR, NMR, UV-Vis, and mass spectrometry allows for a comprehensive understanding of these important heterocyclic compounds. This guide provides a foundational understanding of the key spectroscopic features and experimental approaches relevant to the study of 1,3,4-thiadiazole derivatives, which can be invaluable for researchers in the fields of medicinal chemistry and materials science.

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